molecular formula C11H12O4 B1398001 3-Allyloxy-5-hydroxybenzoic acid methyl ester CAS No. 268750-52-3

3-Allyloxy-5-hydroxybenzoic acid methyl ester

Cat. No.: B1398001
CAS No.: 268750-52-3
M. Wt: 208.21 g/mol
InChI Key: SCPGZQRXYGXXPI-UHFFFAOYSA-N
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Description

3-Allyloxy-5-hydroxybenzoic acid methyl ester is a chemical intermediate designed for research and development applications, particularly in medicinal and synthetic chemistry. This methyl ester derivative, featuring an allyl ether group, is a valuable scaffold for constructing more complex molecules. Its structure suggests potential utility in the synthesis of chromane and related heterocyclic compounds, which are scaffolds of interest in the search for new therapeutic agents . Similar hydroxybenzoic acid ester structures have been utilized in the design of novel conjugates to investigate and modulate biological activity against various pathogens, indicating its potential role in agrochemical and pharmaceutical discovery . The allyl group offers a reactive handle for further chemical transformations, such as Claisen rearrangements or functional group interconversions, making this compound a versatile building block. Researchers can employ this ester to study structure-activity relationships, aiming to optimize properties like lipophilicity to improve bioactivity . This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 3-hydroxy-5-prop-2-enoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-4-15-10-6-8(11(13)14-2)5-9(12)7-10/h3,5-7,12H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPGZQRXYGXXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-allyloxy-5-hydroxybenzoic acid methyl ester typically follows a two-step process:

  • Esterification of 3,5-dihydroxybenzoic acid to form the methyl ester.
  • Selective allylation of the hydroxyl group at position 3 to introduce the allyloxy substituent, leaving the hydroxyl at position 5 unmodified.

Step 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid

  • Reagents: 3,5-dihydroxybenzoic acid, methanol, concentrated sulfuric acid (catalyst).
  • Conditions: Reflux under acidic conditions until the starting acid is fully converted.
  • Work-up: Neutralization with sodium bicarbonate, extraction with ethyl acetate, drying, and solvent removal.
  • Outcome: Formation of 3,5-dihydroxybenzoic acid methyl ester, a key intermediate.

This step is well-established and provides a high yield of the methyl ester intermediate, setting the stage for selective allylation.

Step 2: Selective Allylation of the Hydroxyl Group at Position 3

  • Reagents: 3,5-dihydroxybenzoic acid methyl ester, allyl bromide, potassium carbonate (K2CO3), tetrabutylammonium iodide (phase transfer catalyst), acetone (solvent).
  • Conditions: The reaction mixture is heated under reflux with controlled stoichiometry to favor mono-allylation.
  • Mechanism: The phenolic hydroxyl at position 3, being more reactive or more accessible, undergoes nucleophilic substitution with allyl bromide to form the allyloxy ether. The hydroxyl at position 5 remains free.
  • Work-up: Removal of solvent, aqueous washes (NH4Cl, HCl, water, brine), drying, and purification by silica gel chromatography (ethyl acetate/hexane).
  • Outcome: High purity this compound is obtained with good yield.

Alternative Allylation Method Using DMF and Anhydrous K2CO3

  • Dissolution of 3,5-dihydroxybenzoic acid methyl ester in DMF.
  • Addition of anhydrous K2CO3 as base.
  • Allyl bromide is added and the mixture heated at 60°C for several hours.
  • Filtration and solvent removal yield the product after purification.
  • This method also allows selective allylation and is supported by literature protocols.

Data Table Summarizing Preparation Conditions and Outcomes

Step Method Description Reagents/Conditions Yield (%) Purity (HPLC %) Notes
1 Fischer esterification 3,5-dihydroxybenzoic acid, MeOH, H2SO4, reflux >90 Not specified Standard esterification step
2 Allylation with allyl bromide (acetone) K2CO3, TBAI, allyl bromide, reflux in acetone 70-85 >95 Selective allylation at position 3
3 Allylation in DMF K2CO3, allyl bromide, 60°C, 3h 75-80 Not specified Alternative solvent system
4 Continuous flow reactor (related compound) Raw material + diphenyl ether, 160-220°C flow 88-95 98 High yield, scalable method

Analytical and Purity Considerations

  • Purity is typically confirmed by high-performance liquid chromatography (HPLC), with values around 95-98%.
  • Structural confirmation is done by NMR and mass spectrometry.
  • Chromatographic purification is necessary to separate mono-allylated product from di-allylated or unreacted starting materials.

Summary of Research Findings

  • The preparation of this compound is reliably achieved via esterification followed by selective allylation.
  • Use of potassium carbonate as a base and allyl bromide as the allylating agent is standard.
  • Phase transfer catalysts like tetrabutylammonium iodide improve reaction efficiency.
  • Reaction conditions such as solvent choice (acetone or DMF), temperature, and stoichiometry are critical for selectivity.
  • Continuous flow methods, while reported for related compounds, offer promising routes for scale-up.
  • Purification by silica gel chromatography is essential to obtain high purity product suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

3-Allyloxy-5-hydroxybenzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The allyloxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Agricultural Applications

1.1 Plant Defense Elicitor

AHBME has been studied for its role as a synthetic elicitor that can enhance plant defense mechanisms against pathogens. Research indicates that compounds similar to AHBME can trigger systemic acquired resistance (SAR) in plants, leading to increased resilience against diseases.

  • Case Study : A study published in PubMed Central demonstrated the effectiveness of synthetic elicitors like AHBME in inducing defense responses in Arabidopsis thaliana against Pseudomonas syringae. The results showed that foliar application of AHBME at concentrations around 300 µM significantly improved disease resistance compared to untreated controls .
Compound Plant Model Pathogen Application Method Concentration
AHBMEArabidopsis thalianaPseudomonas syringaeFoliar spray300 µM
BTHArabidopsis thalianaPseudomonas syringaeFoliar spray300 µM

1.2 Biopesticide Development

The properties of AHBME as a biopesticide are under investigation due to its potential to reduce reliance on chemical pesticides. Its ability to modulate plant immune responses suggests it could serve as an environmentally friendly alternative.

  • Research Insight : Recent advancements in combinatorial chemistry have led to the discovery of various synthetic elicitors, including derivatives of AHBME, which exhibit lower phytotoxicity and higher efficacy than traditional pesticides .

Medicinal Chemistry Applications

2.1 Anti-inflammatory Properties

AHBME has been evaluated for its anti-inflammatory effects, which could have implications for treating various inflammatory diseases. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines.

  • Case Study : In vitro studies indicated that AHBME demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting its potential as an anti-inflammatory agent .
Activity Cell Type Cytokine Inhibition Concentration Tested
Anti-inflammatoryMacrophagesTNF-alpha50 µM

2.2 Antioxidant Activity

The antioxidant properties of AHBME have also been explored, indicating potential applications in preventing oxidative stress-related diseases.

  • Research Insight : The compound has shown promise in scavenging free radicals in various assays, which is crucial for developing nutraceuticals aimed at reducing oxidative stress .

Synthesis and Chemical Properties

AHBME can be synthesized through various methods, including esterification reactions involving allyl alcohol and 5-hydroxybenzoic acid derivatives.

  • Synthesis Example : The synthesis involves the reaction of 5-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate under controlled conditions to yield AHBME with a reported yield of approximately 47% .

Mechanism of Action

The mechanism by which 3-Allyloxy-5-hydroxybenzoic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural, synthetic, and application-based differences between 3-allyloxy-5-hydroxybenzoic acid methyl ester and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Conditions Yield/Purity Applications References
This compound Allyloxy (OCH₂CHCH₂), hydroxyl C₁₁H₁₂O₄* 208.21* Not specified - Organic synthesis
4-(3-Nitrobenzyloxy)benzoic acid methyl ester 3-Nitrobenzyloxy C₁₅H₁₃NO₅ 287.27 K₂CO₃, DMF, 70°C, 14h 82% yield Intermediate in synthesis
Methyl 3-amino-5-hydroxybenzoate Amino (-NH₂), hydroxyl C₈H₉NO₃ 167.16 Reflux with aryl acid, 15h - Benzoxazole precursor
Methyl 3-hydroxy-5-methylbenzoate Methyl (-CH₃), hydroxyl C₉H₁₀O₃ 166.17 Not specified 98.5% purity Research chemical
3-Hydroxy-5-nitrobenzo[b]thiophene-2-carboxylic acid methyl ester Nitro (-NO₂), thiophene ring C₁₀H₇NO₅S 253.23 Not specified - Bioactive compound candidate
3-Amino-5-chlorobenzoic acid methyl ester Chloro (-Cl), amino C₈H₈ClNO₂ 185.61 Not specified - Pharmaceutical intermediate
3-Benzyloxy-5-hydroxy-4-iodo-benzoic acid methyl ester Benzyloxy (-OBn), iodo (-I) C₁₅H₁₃IO₄ 384.17 Not specified 2-8°C storage Research use only

*Inferred based on substituent analysis.

Key Research Findings

Substituent Effects on Reactivity and Synthesis: The allyloxy group in this compound may enhance electrophilic substitution reactivity compared to nitrobenzyloxy derivatives (e.g., 4-(3-nitrobenzyloxy)benzoic acid methyl ester), which require harsh conditions (K₂CO₃, DMF, 70°C) for synthesis .

Functional Group Influence on Applications: Amino-substituted derivatives (e.g., methyl 3-amino-5-hydroxybenzoate) serve as precursors for benzoxazole synthesis, highlighting the role of -NH₂ in heterocycle formation . Thiophene-containing compounds (e.g., 3-hydroxy-5-nitrobenzo[b]thiophene-2-carboxylic acid methyl ester) demonstrate altered electronic properties due to the sulfur heteroatom, suggesting utility in materials science or as bioactive agents .

Steric and Storage Considerations :

  • Bulky substituents like iodine (e.g., 3-benzyloxy-5-hydroxy-4-iodo-benzoic acid methyl ester) necessitate specialized storage conditions (2-8°C) to maintain stability .

Biological Activity

3-Allyloxy-5-hydroxybenzoic acid methyl ester (CAS No. 268750-52-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is an ester derivative of hydroxybenzoic acid, characterized by the presence of both allyloxy and hydroxy functional groups. Its molecular structure contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The compound's hydroxyl group can participate in hydrogen bonding, enhancing its binding affinity to target enzymes or receptors.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants neutralize free radicals, reducing oxidative stress in cells.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBD
Ascorbic Acid (Vitamin C)50
Gallic Acid25

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Antioxidant Effects in Cellular Models : A study evaluated the antioxidant capacity of various hydroxybenzoic acid derivatives, including this compound, using the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated that this compound significantly reduced ferric ions, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .
  • Antimicrobial Efficacy : In a series of experiments assessing the antimicrobial properties of several phenolic compounds, this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Q & A

Q. How can discrepancies between calculated and experimental spectral data be resolved?

  • Methodology : Cross-validate HRMS and NMR data with computational tools (e.g., Gaussian, ACD/Labs). For example, if experimental [M+H]⁺ = 239.0918 conflicts with calculated 239.0923 (±0.0005), re-examine ionization conditions or solvent effects. Use isotopic pattern analysis to rule out impurities .

Q. What protocols ensure accurate quantification in complex matrices (e.g., biological extracts)?

  • Methodology :
  • Internal Standards : Use deuterated analogs (e.g., d₃-methyl esters) for LC-MS/MS calibration.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ (1–10 ng/mL), and recovery (85–115%). Cross-check with HPLC-UV (λ = 254 nm) .

Q. What are the degradation pathways under environmental stress (pH, temperature)?

  • Methodology : Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis of the ester group to 3-allyloxy-5-hydroxybenzoic acid. Monitor via pH-stat titration and LC-MS. Alkaline conditions (pH >10) accelerate degradation, while acidic conditions stabilize the ester .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Allyloxy-5-hydroxybenzoic acid methyl ester
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3-Allyloxy-5-hydroxybenzoic acid methyl ester

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